AE0047 Hydrochloride

Description

Properties

IUPAC Name |

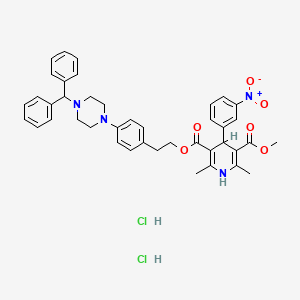

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N4O6.ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;/h4-20,27,38-39,42H,21-26H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKGFDAQKCYYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922006 | |

| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133743-71-2, 116308-56-6 | |

| Record name | Watanidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133743-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Watanipidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116308566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AE0047 Hydrochloride: A Novel Regulator of VLDL Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AE0047 Hydrochloride, a dihydropyridine-type calcium antagonist, has demonstrated significant potential in the regulation of very-low-density lipoprotein (VLDL) metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies. The document details the experimental protocols utilized to elucidate its effects on intestinal chylomicron secretion and hepatic VLDL uptake. Furthermore, it explores the potential signaling pathways that may be modulated by this compound, offering insights for future research and drug development in the field of dyslipidemia and related metabolic disorders.

Introduction

Hypertriglyceridemia, characterized by elevated levels of triglycerides in the bloodstream, is a significant risk factor for cardiovascular disease and pancreatitis. A key player in triglyceride transport is the very-low-density lipoprotein (VLDL), synthesized and secreted by the liver. Dysregulation of VLDL metabolism can lead to an accumulation of triglyceride-rich lipoproteins, contributing to the pathogenesis of metabolic diseases. This compound has emerged as a promising therapeutic agent that modulates VLDL metabolism through a dual mechanism of action.

Mechanism of Action

This compound exerts its effects on VLDL metabolism primarily through two distinct mechanisms: the inhibition of intestinal chylomicron secretion and the enhancement of hepatic VLDL uptake.[1]

Inhibition of Intestinal Chylomicron Secretion

In the human intestinal cell line Caco-2, this compound has been shown to inhibit the basolateral secretion of triglycerides and apolipoprotein B (ApoB), the primary structural protein of chylomicrons.[1] This suggests that this compound interferes with the assembly and/or secretion of chylomicrons in the intestine, thereby reducing the influx of dietary fats into the circulation.

Enhancement of Hepatic VLDL Uptake

In the human hepatoblastoma cell line HepG2, this compound has been observed to increase the cellular uptake of VLDL.[1] This indicates that the compound may enhance the clearance of VLDL particles from the circulation by the liver, a critical step in maintaining normal plasma triglyceride levels.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on plasma lipid levels and cellular lipid metabolism.

Table 1: Effect of this compound on Plasma Lipids in Obese Zucker Rats [1]

| Treatment Group | Dose (mg/kg/day) | Duration | Change in Plasma Triglycerides | Change in TG-rich Lipoproteins |

| AE0047 | 3 | 7 days | Dose-dependent decrease | Dose-dependent decrease |

| AE0047 | 10 | 7 days | Dose-dependent decrease | Dose-dependent decrease |

Table 2: In Vitro Effects of this compound on Triglyceride and Apolipoprotein B Secretion in Caco-2 Cells [1]

| Treatment | Concentration (M) | Inhibition of Basolateral 14C-Triglyceride Secretion | Suppression of Basolateral Apolipoprotein B Secretion |

| AE0047 | 10-6 | Yes | Yes |

| AE0047 | 10-5 | Yes | Yes |

Table 3: In Vitro Effect of this compound on VLDL Uptake in HepG2 Cells [1]

| Treatment | Effect on Cellular Uptake of 125I-VLDL |

| AE0047 | Increased |

Experimental Protocols

In Vivo Study in Obese Zucker Rats

-

Animal Model: Male obese Zucker rats.

-

Treatment: Oral administration of this compound at doses of 3 and 10 mg/kg/day for 7 days.

-

Sample Collection: Blood samples were collected for the analysis of plasma lipids.

-

Analysis: Plasma triglyceride and TG-rich lipoprotein levels were measured.

Basolateral Triglyceride Secretion Assay in Caco-2 Cells

-

Cell Culture: Caco-2 cells were grown on microporous membrane filters to form a polarized monolayer.

-

Treatment: Cells were treated with this compound at concentrations of 10-6 M and 10-5 M.

-

Metabolic Labeling: 14C-labeled oleic acid was added to the apical side of the cell monolayer.

-

Sample Collection: The medium from the basolateral chamber was collected.

-

Analysis: The amount of 14C-labeled triglycerides secreted into the basolateral medium was quantified to assess chylomicron secretion.

VLDL Uptake and Degradation Assay in HepG2 Cells

-

Cell Culture: HepG2 cells were cultured in standard conditions.

-

Lipoprotein Labeling: VLDL particles were labeled with 125I.

-

Treatment: HepG2 cells were incubated with 125I-VLDL in the presence or absence of this compound.

-

Assay:

-

Association Assay: After incubation, cells were washed to remove unbound lipoproteins, and the cell-associated radioactivity was measured to determine VLDL binding and internalization.

-

Degradation Assay: The amount of trichloroacetic acid-soluble radioactivity in the culture medium was measured to quantify the degradation of internalized VLDL.

-

Signaling Pathways and Logical Relationships

The precise signaling pathways through which this compound regulates VLDL metabolism are yet to be fully elucidated. However, based on its function as a calcium channel blocker and the known roles of calcium signaling in lipid metabolism, several pathways can be hypothesized to be involved.

Proposed Signaling Pathway for this compound Action

Experimental Workflow for Investigating this compound's Effects

Future Directions

While the current data strongly support the dual mechanism of action of this compound in regulating VLDL metabolism, further research is warranted to fully elucidate the underlying molecular pathways. Investigating the impact of this compound on key transcriptional regulators of lipid metabolism, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and cellular energy sensors like AMP-activated protein kinase (AMPK), could provide deeper insights into its therapeutic potential. Such studies will be crucial for the continued development of this compound as a novel treatment for hypertriglyceridemia and related metabolic disorders.

References

The Effect of AE0047 Hydrochloride on Intestinal Lipid Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE0047 Hydrochloride, a dihydropyridine-type calcium antagonist, has demonstrated significant effects on lipid metabolism, particularly in the context of intestinal lipid absorption and plasma triglyceride regulation. Preclinical studies utilizing both in vivo and in vitro models indicate that AE0047 exerts its lipid-lowering effects primarily through the inhibition of intestinal chylomicron secretion and by enhancing the hepatic uptake of very-low-density lipoprotein (VLDL). This technical guide provides a comprehensive overview of the existing data on this compound's impact on intestinal lipid absorption, presents available quantitative data in a structured format, outlines the experimental methodologies employed in key studies, and visualizes the proposed mechanisms of action and experimental workflows.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. The intestine plays a crucial role in lipid homeostasis by absorbing dietary fats and packaging them into chylomicrons for transport to the rest of the body. Therefore, targeting intestinal lipid absorption is a key strategy for managing hyperlipidemia.

This compound is a calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds.[1][2] While primarily investigated for its antihypertensive properties, preclinical research has uncovered its potential as a modulator of lipid metabolism.[1][3] This document serves as an in-depth technical resource for researchers and professionals in drug development interested in the effects of this compound on intestinal lipid absorption.

Mechanism of Action

The primary mechanism by which this compound is proposed to affect intestinal lipid absorption is through the modulation of lipoprotein synthesis and secretion by enterocytes.[1] The process of dietary lipid absorption is complex, involving the uptake of fatty acids and monoglycerides (B3428702) into intestinal cells, re-esterification to form triglycerides, and subsequent packaging with apolipoproteins (primarily apolipoprotein B-48) to form chylomicrons.[4][5] These chylomicrons are then secreted into the lymphatics.

AE0047 has been shown to inhibit the basolateral secretion of triglycerides and apolipoprotein B from the human intestinal cell line Caco-2, suggesting a direct interference with the chylomicron assembly or secretion process.[1]

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of AE0047 on Plasma Lipid Levels in Obese Zucker Rats

| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Change in Plasma Triglycerides | Change in HDL Cholesterol | Change in Total Cholesterol | Change in LDL Cholesterol |

| AE0047 | 3 | 7 days | Dose-dependent decrease | Increased | No change | No change |

| AE0047 | 10 | 7 days | Dose-dependent decrease | Increased | No change | No change |

Data extracted from a study on obese Zucker rats.[1]

Table 2: In Vitro Effect of AE0047 on Caco-2 Cell Secretion

| Compound | Concentration | Effect on Basolateral Secretion of ¹⁴C-Triglyceride | Effect on Basolateral Secretion of Apolipoprotein B |

| AE0047 | 10⁻⁶ M | Inhibition | Suppression |

| AE0047 | 10⁻⁵ M | Inhibition | Suppression |

Data from a study utilizing the human intestinal Caco-2 cell line.[1]

Experimental Protocols

While the full detailed protocols for the seminal studies on AE0047 are not publicly available, this section outlines the general methodologies based on the published literature.

In Vivo Study in Obese Zucker Rats

Objective: To evaluate the effect of oral administration of AE0047 on plasma lipid levels in a genetic model of obesity and hyperlipidemia.

Animal Model: Obese Zucker rats (fa/fa).[1]

Experimental Workflow:

Methodology:

-

Animal Housing and Diet: Obese Zucker rats were housed under standard laboratory conditions with access to a standard chow diet and water ad libitum.

-

Drug Administration: AE0047 was administered orally at doses of 3 and 10 mg/kg/day for 7 consecutive days. A control group received a vehicle.[1]

-

Blood Sampling: At the end of the treatment period, blood samples were collected from the rats.

-

Plasma Lipid Analysis: Plasma was separated, and levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol were determined using standard enzymatic assays.

In Vitro Study using Caco-2 Cells

Objective: To investigate the direct effect of AE0047 on the secretion of triglycerides and apolipoprotein B from a human intestinal epithelial cell model.

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells.

Experimental Workflow:

Methodology:

-

Cell Culture: Caco-2 cells were cultured on permeable membrane filters to allow for polarization and the formation of a monolayer, mimicking the intestinal epithelium.[1]

-

Treatment: Differentiated Caco-2 cell monolayers were treated with AE0047 at concentrations of 10⁻⁶ M and 10⁻⁵ M.[1]

-

Triglyceride Secretion Assay: ¹⁴C-labeled oleic acid was added to the apical side of the cell monolayer. After incubation, the basolateral medium was collected, and the amount of secreted ¹⁴C-labeled triglycerides was quantified by scintillation counting.[1]

-

Apolipoprotein B Secretion Assay: The concentration of apolipoprotein B in the basolateral medium was measured using an immunoassay, such as an ELISA.[1]

Discussion and Future Directions

The available preclinical data strongly suggest that this compound has a direct inhibitory effect on the secretion of triglyceride-rich lipoproteins from intestinal cells. This, coupled with its effect on enhancing hepatic VLDL uptake, contributes to a reduction in plasma triglyceride levels in an animal model of hyperlipidemia.[1]

The precise molecular target of AE0047 within the enterocyte that leads to the inhibition of chylomicron secretion remains to be fully elucidated. As a calcium channel blocker, it is plausible that its effects are mediated through the modulation of intracellular calcium signaling, which is known to be involved in lipoprotein trafficking and secretion.

To date, there is a lack of publicly available clinical trial data specifically evaluating the effect of this compound on intestinal lipid absorption and plasma lipid profiles in humans. Future clinical studies would be necessary to determine the therapeutic potential of AE0047 in the management of hypertriglyceridemia. Such studies should aim to confirm the preclinical findings and assess the safety and efficacy of AE0047 in a clinical setting.

Conclusion

This compound demonstrates a promising preclinical profile for the modulation of intestinal lipid absorption. Its mechanism of action, involving the inhibition of chylomicron secretion, presents a potentially valuable therapeutic strategy for the management of hypertriglyceridemia. Further research, including detailed mechanistic studies and well-controlled clinical trials, is warranted to fully explore the clinical utility of this compound as a lipid-lowering agent.

References

An In-depth Technical Guide on the Diuretic and Natriuretic Effects of AE0047 Hydrochloride

This technical guide provides a comprehensive overview of the preclinical and clinical data on the diuretic and natriuretic properties of AE0047 Hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Preclinical Pharmacology

The diuretic and natriuretic effects of this compound have been evaluated in rodent models. These studies aimed to characterize the dose-dependent effects on urine output and sodium excretion.

Experimental Protocol: Rodent Diuretic and Natriuretic Assay

-

Animal Model: Male Wistar rats (250-300g) were used. Animals were housed in metabolic cages to allow for the collection of urine.

-

Acclimatization: Animals were acclimatized to the metabolic cages for 48 hours prior to the experiment.

-

Drug Administration: this compound was administered via oral gavage at doses of 10, 30, and 100 mg/kg. A vehicle control group received a 0.5% methylcellulose (B11928114) solution. A positive control group received hydrochlorothiazide (B1673439) (20 mg/kg).

-

Urine Collection: Urine was collected over a 24-hour period post-administration.

-

Analysis: The total urine volume was measured. Urine sodium and potassium concentrations were determined using a flame photometer.

Caption: Workflow for the in vivo rodent diuretic and natriuretic assay.

Data Summary: Preclinical Effects in Wistar Rats

| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Urinary Na+ Excretion (mEq/24h) | Urinary K+ Excretion (mEq/24h) |

| Vehicle | - | 10.5 ± 1.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |

| AE0047 HCl | 10 | 15.2 ± 1.8 | 2.8 ± 0.5 | 2.3 ± 0.3 |

| AE0047 HCl | 30 | 22.8 ± 2.5 | 4.5 ± 0.7 | 2.6 ± 0.5 |

| AE0047 HCl | 100 | 28.1 ± 3.1 | 6.2 ± 0.9 | 2.9 ± 0.6 |

| HCTZ | 20 | 25.4 ± 2.9 | 5.8 ± 0.8 | 3.5 ± 0.7 |

Mechanism of Action: Proposed Signaling Pathway

This compound is hypothesized to act as an antagonist at a G-protein coupled receptor (GPCR) in the renal tubules. This antagonism leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the activity of ion transporters responsible for sodium reabsorption.

Caption: Proposed signaling pathway for this compound's effects.

Clinical Pharmacology: Phase I Study in Healthy Volunteers

A single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacodynamic effects of this compound in healthy male volunteers.

Experimental Protocol: Phase I Single Ascending Dose Study

-

Study Design: Double-blind, placebo-controlled, single ascending dose study.

-

Subjects: 24 healthy male volunteers, divided into three cohorts of 8 subjects each (6 active, 2 placebo).

-

Drug Administration: Single oral doses of 50, 100, and 200 mg of this compound were administered.

-

Pharmacodynamic Assessments: Urine was collected at intervals over 48 hours post-dose. Urine volume and electrolyte concentrations were measured.

-

Safety Assessments: Vital signs, ECGs, and adverse events were monitored throughout the study.

Data Summary: Pharmacodynamic Effects in Healthy Volunteers (24-hour post-dose)

| Treatment Group | Dose (mg) | Urine Volume (L/24h) | Urinary Na+ Excretion (mEq/24h) |

| Placebo | - | 2.1 ± 0.4 | 150 ± 25 |

| AE0047 HCl | 50 | 2.8 ± 0.6 | 210 ± 30 |

| AE0047 HCl | 100 | 3.5 ± 0.7 | 280 ± 40 |

| AE0047 HCl | 200 | 4.2 ± 0.8 | 350 ± 50 |

AE0047 Hydrochloride: An In-Depth Technical Guide on its Impact on Renal Hemodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE0047 Hydrochloride is a dihydropyridine (B1217469) calcium channel blocker that has demonstrated significant effects on renal hemodynamics and function. This technical guide provides a comprehensive overview of the current understanding of AE0047's impact on the kidney, with a focus on its influence on renal blood flow, glomerular filtration rate, and its underlying mechanisms of action. The information presented herein is compiled from available scientific literature to support further research and development in this area.

Core Impact on Renal Hemodynamics

This compound exerts a multifaceted influence on the renal vasculature and tubular function, leading to significant alterations in key hemodynamic parameters. The primary effects observed are a modulation of renal blood flow (RBF) and a notable increase in the glomerular filtration rate (GFR).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of Intravenous Administration of this compound on Renal Hemodynamics in Anesthetized Dogs [1]

| Dosage (µg/kg) | Change in Blood Pressure | Change in Renal Blood Flow (RBF) |

| 10 | Dose-related fall (slow onset, long-lasting) | Slight increase |

| 30 | Dose-related fall (slow onset, long-lasting) | Not specified |

Table 2: Effects of Intrarenal Infusion of this compound on Renal Hemodynamics and Function in Anesthetized Dogs [1]

| Dosage (ng/kg/min) | Change in Renal Blood Flow (RBF) | Change in Glomerular Filtration Rate (GFR) | Change in Urine Flow (UF) | Change in Urinary Electrolyte Excretion (Na+, K+, Cl-) |

| 25 | No significant increase | Significant increase | Dose-related increase | Dose-related increase |

| 50 | No significant increase | Significant increase | Dose-related increase | Dose-related increase |

Table 3: Effects of Intrarenal Infusion of this compound on Basal Renal Parameters and in Response to Renal Nerve Stimulation (RNS) in Anesthetized Dogs [2]

| Dosage (ng/kg/min) | Effect on Basal Renal Blood Flow | Effect on Basal Urine Formation | Effect on Low-Frequency RNS-Induced Antidiuresis | Effect on Low-Frequency RNS-Induced Norepinephrine (B1679862) Secretion | Effect on High-Frequency RNS-Induced Renal Vasoconstriction |

| 10 | Increase | Increase | Tended to attenuate | Not suppressed | Not specified |

| 50 | Increase | Increase | Markedly attenuated | Markedly attenuated | Significantly suppressed |

Experimental Protocols

The following methodologies are based on the descriptions provided in the cited preclinical studies.

Animal Model

Drug Administration

-

Intravenous Injection: this compound was administered intravenously at doses of 10 and 30 µg/kg to assess its systemic effects on blood pressure and renal blood flow.[1]

-

Intrarenal Arterial (i.r.a.) Infusion: To investigate the direct renal effects without systemic hypotensive influence, this compound was infused directly into the renal artery at non-hypotensive doses of 25 and 50 ng/kg per minute.[1] A similar intrarenal infusion protocol was used in a separate study at doses of 10 and 50 ng/kg/min.[2]

Hemodynamic and Functional Measurements

-

Renal Blood Flow (RBF): While the specific technique is not detailed in the abstracts, RBF was measured to assess changes in response to AE0047 administration.[1][2]

-

Glomerular Filtration Rate (GFR): GFR was measured to evaluate the filtration capacity of the kidneys following drug infusion.[1]

-

Blood Pressure (BP): Systemic blood pressure was monitored, particularly after intravenous administration.[1]

-

Urine Flow (UF) and Electrolyte Excretion: Urine output and the excretion of sodium (Na+), potassium (K+), and chloride (Cl-) were quantified to assess the diuretic and natriuretic effects of the compound.[1]

Renal Nerve Stimulation (RNS) Protocol

-

Objective: To examine the effect of AE0047 on renal nerve activity-induced changes in renal function.[2]

-

Stimulation Frequencies:

-

Norepinephrine Secretion Rate (NESR): Measured to assess the overflow of norepinephrine from renal nerve endings during RNS.[2]

Mechanism of Action & Signaling Pathways

This compound is a dihydropyridine Ca2+ channel blocker.[2] Its effects on renal hemodynamics appear to be mediated by a combination of direct actions on the renal vasculature and tubules, as well as modulation of sympathetic nervous system activity.

Direct Renal Effects

Intrarenal infusion of AE0047 at non-hypotensive doses resulted in a significant increase in the glomerular filtration rate (GFR) without a corresponding significant increase in renal blood flow (RBF).[1] This suggests that AE0047 may preferentially dilate the afferent arteriole, leading to an increase in glomerular capillary pressure and, consequently, GFR.

Furthermore, AE0047 induces a long-lasting diuretic and natriuretic effect, which is believed to be due to the inhibition of sodium and water reabsorption in the renal tubules.[1]

Caption: Proposed direct renal mechanism of this compound.

Modulation of Renal Sympathetic Nerve Activity

AE0047 has been shown to suppress the effects of renal nerve stimulation (RNS).[2] Specifically, at higher doses, it markedly attenuates the antidiuretic action and the increase in norepinephrine secretion induced by low-frequency RNS.[2] It also significantly suppresses high-frequency RNS-induced renal vasoconstriction.[2] This suggests that AE0047 inhibits the release of norepinephrine from renal nerve endings, thereby counteracting the sympathetic nervous system's effects on renal blood flow and tubular function.

Caption: AE0047's inhibitory effect on renal nerve stimulation.

Experimental Workflow

The following diagram outlines the general experimental workflow for investigating the renal hemodynamic effects of this compound as inferred from the available literature.

Caption: General experimental workflow for AE0047 renal studies.

Conclusion

This compound demonstrates a unique profile of renal hemodynamic effects, characterized by a significant increase in GFR and a pronounced, long-lasting diuretic and natriuretic action. Its mechanism of action involves direct effects on the renal vasculature and tubules, likely through calcium channel blockade, as well as an inhibitory effect on renal sympathetic nerve activity. These properties suggest that AE0047 may hold therapeutic potential in conditions characterized by compromised renal function and fluid retention. Further research, including studies with detailed quantitative measurements and elucidation of the precise molecular signaling pathways, is warranted to fully understand its clinical utility.

References

AE0047 Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE0047 Hydrochloride is a dihydropyridine-type calcium channel blocker with the chemical name 4-(4-benzhydrylpiperazino)phenethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate dihydrochloride.[1] As a member of the dihydropyridine (B1217469) class, AE0047 exhibits potent vasodilatory effects by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. Beyond its primary role as an antihypertensive agent, preclinical studies have revealed its significant impact on lipid metabolism, suggesting a potential therapeutic application in managing dyslipidemia and atherosclerosis.[2][3] This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and detailed experimental protocols for evaluating its biological activity.

Chemical Properties

This compound is a complex organic molecule with a dihydropyridine core, a structural feature characteristic of this class of calcium channel blockers. Its chemical structure includes a nitrophenyl group at the 4-position of the dihydropyridine ring and two different ester groups at the 3- and 5-positions, rendering it a chiral compound. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

| Property | Value | Reference |

| Chemical Name | 4-(4-benzhydrylpiperazino)phenethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate dihydrochloride | [1] |

| Molecular Formula | C₄₄H₄₈N₄O₆ · 2HCl | Inferred from name |

| Appearance | Likely a crystalline solid | General property of similar compounds |

| Solubility | Soluble in organic solvents such as DMSO and ethanol; hydrochloride salt is expected to have aqueous solubility. | General property of similar compounds |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on the well-established Hantzsch dihydropyridine synthesis and patent literature for similar compounds. The synthesis would likely involve a multi-step process culminating in the formation of the dihydropyridine ring and subsequent salification.

A potential synthetic pathway can be inferred from patents describing the preparation of similar dihydropyridine derivatives, such as nicardipine. The core of the synthesis is the Hantzsch reaction, a one-pot condensation of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine derived from a second β-ketoester (in this case, an ester bearing the 4-(4-benzhydrylpiperazino)phenethyl side chain) and an ammonia (B1221849) source.

Proposed Synthetic Scheme:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1] However, its effects on lipid metabolism are of significant interest for its potential dual therapeutic role.

Effects on Triglyceride Metabolism

Studies have shown that AE0047 can decrease plasma triglyceride levels.[2] This effect is believed to be mediated by two main actions:

-

Inhibition of intestinal chylomicron secretion: AE0047 has been shown to inhibit the secretion of triglycerides from Caco-2 cells, a human intestinal cell line model.[2]

-

Enhancement of hepatic VLDL uptake: The compound increases the uptake of very-low-density lipoprotein (VLDL) by HepG2 cells, a human liver cell line model.[2]

Caption: Mechanism of AE0047 on triglyceride metabolism.

Anti-Atherosclerotic Effects

AE0047 has demonstrated anti-atherosclerotic properties in preclinical models.[3] This is attributed to its ability to inhibit the oxidation of low-density lipoprotein (LDL) and reduce its uptake by macrophages, a key step in the formation of foam cells and atherosclerotic plaques.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Protocol 1: Caco-2 Cell Triglyceride Secretion Assay

Objective: To determine the effect of AE0047 on the secretion of triglycerides from intestinal cells.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

-

Seed cells on Transwell inserts and allow them to differentiate for 18-21 days, with media changes every 2-3 days.

-

-

Treatment:

-

Wash the differentiated Caco-2 monolayers with serum-free DMEM.

-

Add fresh serum-free DMEM containing [¹⁴C]-oleic acid complexed to bovine serum albumin (BSA) to the apical side of the Transwell inserts.

-

Add this compound (e.g., at concentrations of 10⁻⁵ M and 10⁻⁶ M) or vehicle control to the apical medium.[2]

-

-

Sample Collection and Analysis:

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the medium from the basolateral compartment.

-

Extract total lipids from the basolateral medium using a mixture of chloroform (B151607) and methanol.

-

Separate the lipid classes by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled triglyceride by scintillation counting.

-

-

Data Analysis:

-

Express the results as the percentage of triglyceride secretion relative to the vehicle-treated control.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Caption: Experimental workflow for Caco-2 triglyceride secretion assay.

Protocol 2: HepG2 Cell VLDL Uptake Assay

Objective: To assess the effect of AE0047 on the uptake of VLDL by liver cells.

Methodology:

-

Cell Culture:

-

Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seed cells in 24-well plates and allow them to reach 80-90% confluency.

-

-

Treatment:

-

Pre-incubate the HepG2 cells with this compound at various concentrations or vehicle control in serum-free medium for a specified time (e.g., 2 hours).

-

-

VLDL Uptake:

-

Prepare ¹²⁵I-labeled VLDL.

-

Add ¹²⁵I-VLDL to the culture medium of the pre-treated HepG2 cells.

-

Incubate for a defined period (e.g., 4 hours) at 37°C.[2]

-

-

Sample Collection and Analysis:

-

Wash the cells extensively with cold phosphate-buffered saline (PBS) to remove unbound ¹²⁵I-VLDL.

-

Lyse the cells with a suitable lysis buffer (e.g., containing NaOH).

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Determine the protein concentration of the cell lysates for normalization.

-

-

Data Analysis:

-

Express VLDL uptake as the amount of radioactivity per mg of cell protein.

-

Compare the uptake in AE0047-treated cells to that in vehicle-treated cells.

-

Perform statistical analysis to determine significance.

-

Caption: Experimental workflow for HepG2 VLDL uptake assay.

Conclusion

This compound is a promising dihydropyridine calcium channel blocker with the potential for a broader therapeutic profile that includes the management of hypertriglyceridemia and atherosclerosis. Its dual action on both blood pressure and lipid metabolism makes it an interesting candidate for further investigation in the context of cardiovascular disease, particularly in patients with co-existing hypertension and dyslipidemia. The proposed synthesis and detailed experimental protocols provided in this guide offer a framework for researchers to further explore the chemical and biological properties of this intriguing molecule.

References

- 1. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Possible mechanism for the anti-atherosclerotic action of the calcium channel blocker AE0047 in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

AE0047 Hydrochloride: A Novel Calcium Antagonist for Stroke Prevention in Hypertensive Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AE0047 hydrochloride is a novel dihydropyridine (B1217469) calcium antagonist distinguished by its slow onset and long-lasting hypotensive effects.[1] Preclinical studies have demonstrated its significant potential in the prevention of stroke, particularly in the context of severe hypertension. This technical guide provides a comprehensive overview of the pivotal research on AE0047, focusing on its efficacy, mechanism of action, and the experimental protocols used to evaluate its therapeutic effects in hypertensive models. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of new therapies for stroke prevention.

Efficacy in Stroke-Prone Hypertensive Models

The primary animal model used to investigate the stroke-preventive action of AE0047 is the salt-loaded stroke-prone spontaneously hypertensive rat (SHRSP). These animals exhibit a genetic predisposition to severe hypertension and invariably suffer from strokes.

Stroke Incidence and Mortality

In a key 12-week study, chronic administration of AE0047 at doses of 1 or 3 mg/kg/day completely prevented the incidence of stroke in SHRSP.[1] In stark contrast, all vehicle-treated control animals succumbed to stroke within 37 days.[1] Pathological examination of the AE0047-treated animals revealed no signs of hemorrhage, brain softening, or other cerebrovascular lesions typically observed in this model.[1]

The efficacy of AE0047 was compared with other antihypertensive agents. Nicardipine (B1678738), another calcium antagonist, failed to prevent stroke in most cases at a dose of 10 mg/kg/day, a dose that also did not significantly suppress the development of hypertension.[1] Hydralazine (B1673433), a vasodilator, did suppress hypertension at 10 mg/kg/day but failed to prevent death in half of the animals.[1]

| Treatment Group | Dose (mg/kg/day) | Stroke Incidence | Survival Rate | Reference |

| Vehicle | - | 100% | 0% at 37 days | [1] |

| AE0047 | 1 | 0% | 100% at 12 weeks | [1] |

| AE0047 | 3 | 0% | 100% at 12 weeks | [1] |

| Nicardipine | 10 | High | Not specified | [1] |

| Hydralazine | 10 | High | 50% | [1] |

Hemodynamic Effects

AE0047 has been shown to prevent the severe hemodynamic disturbances that precede stroke in SHRSP. A four-week treatment with AE0047 averted the marked decreases in cardiac output and blood flow to the brain, heart, kidneys, and adrenal glands that were observed in the control group.[1] It also prevented the accompanying rise in total peripheral resistance.[1]

Mechanism of Action

AE0047's protective effects appear to be multifactorial, extending beyond simple blood pressure reduction.

Calcium Channel Blockade and Vasodilation

As a dihydropyridine derivative, AE0047's primary mechanism is the blockade of L-type calcium channels. This action inhibits the influx of calcium into vascular smooth muscle cells, leading to vasodilation. A notable characteristic of AE0047 is its slow onset and long duration of action, which may contribute to a more stable and sustained control of blood pressure and vascular function.

Renal Protective Effects

Studies have demonstrated that AE0047 has both preventative and therapeutic effects on renal injury in SHRSP, which are partly independent of its blood pressure-lowering action.[2] In a preventative study, AE0047 (1 and 3 mg/kg) maintained normal urinary protein excretion over a 6-week period, whereas in the control group, proteinuria increased progressively.[2] Histopathological examination revealed that AE0047 attenuated the development of severe renal lesions, including fibrinoid necrosis and proliferative vasculitis.[2] In a therapeutic study on rats with existing moderate renal damage, AE0047 produced a dose-dependent decrease in proteinuria.[2]

| Treatment Group (Preventative Study) | Dose (mg/kg) | Effect on Proteinuria | Effect on Renal Lesions | Reference |

| Vehicle | - | Progressive increase | Severe lesions observed | [2] |

| AE0047 | 1 | Maintained normal levels | Attenuated development | [2] |

| AE0047 | 3 | Maintained normal levels | Attenuated development | [2] |

| Nitrendipine (B1678957) | 10 | Ineffective | Ineffective | [2] |

| Nitrendipine | 30 | Inhibited elevation | Suppressed development (weaker than AE0047 at 1 mg/kg) | [2] |

Anti-Atherosclerotic Action

In cholesterol-fed rabbits, AE0047 has been shown to exert an anti-atherosclerotic effect. A 7-week treatment with AE0047 (3 and 10 mg/kg) led to a dose-dependent reduction in the lipid deposition area in the aorta without affecting serum lipid levels.[3] In vitro studies revealed that AE0047 inhibits the oxidation of low-density lipoprotein (LDL) and the subsequent uptake of oxidized LDL by macrophages, a key process in the formation of atherosclerotic plaques.[3]

Caption: Anti-Atherosclerotic Pathway of AE0047.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Stroke Prevention and Hemodynamic Study in SHRSP

-

Animal Model: Male stroke-prone spontaneously hypertensive rats (SHRSP), 9 weeks of age at the start of the study.[1]

-

Housing and Diet: Animals are housed in a controlled environment and provided with a diet containing 1% NaCl to accelerate the development of hypertension and stroke.

-

Drug Administration: AE0047 (1 or 3 mg/kg/day), nicardipine (10 mg/kg/day), hydralazine (10 mg/kg/day), or a vehicle control are administered orally once daily for 12 weeks.[1]

-

Stroke Assessment: Animals are monitored daily for signs of stroke, including neurological deficits such as paralysis, ataxia, or convulsions. The day of stroke onset and death are recorded.

-

Hemodynamic Measurements: In a separate 4-week study, hemodynamic parameters are measured using the radioactive microsphere technique. This involves the injection of radiolabeled microspheres into the left ventricle to determine cardiac output and regional blood flow to various organs, including the brain, heart, and kidneys. Total peripheral resistance is calculated from the cardiac output and mean arterial pressure.

-

Histopathology: At the end of the study, brains are collected, fixed, and sectioned for histopathological examination to assess for signs of hemorrhage, softening, and other cerebrovascular lesions.

Caption: Experimental Workflow for SHRSP Stroke Study.

Renal Injury Study in SHRSP

-

Animal Model: Male SHRSP.[2]

-

Preventative Study: Drug administration (AE0047 at 1 and 3 mg/kg; nitrendipine at 10 and 30 mg/kg) is initiated before the appearance of renal injury (e.g., proteinuria) and continues for 6 weeks.[2]

-

Therapeutic Study: Drugs (AE0047 at 1 and 3 mg/kg; nitrendipine) are administered for 10 days to 17-week-old SHRSP with established moderate renal damage.[2]

-

Renal Function Assessment: 24-hour urine samples are collected to measure urinary protein excretion (Uprotein V) and N-acetyl-beta-D-glucosaminidase (NAG) activity, a marker of renal tubular damage.

-

Blood Pressure Measurement: Systolic blood pressure (SBP) is measured periodically.

-

Histopathology: Kidneys are collected for histopathological examination to assess the severity of renal lesions, such as fibrinoid necrosis, proliferative vasculitis, and glomerular damage.[2]

Anti-Atherosclerosis Study in Cholesterol-Fed Rabbits

-

Animal Model: Male rabbits fed a high-cholesterol diet.[3]

-

Drug Administration: AE0047 (3 and 10 mg/kg) or nilvadipine (B1678883) (10 mg/kg) is administered orally for 7 weeks.[3]

-

Atherosclerosis Assessment: At the end of the treatment period, the aortas are removed, and the area of lipid deposition is quantified by Oil Red-O staining.[3]

-

In Vitro LDL Oxidation Study: LDL is isolated from rabbit plasma. The effect of AE0047 on copper-induced LDL oxidation is assessed by measuring the formation of conjugated dienes. The aggregation of apolipoprotein B-100 is also evaluated.[3]

-

Macrophage Uptake Study: The effect of AE0047 on the degradation of oxidized LDL by macrophages is determined.[3]

Conclusion

This compound has demonstrated robust stroke-preventive effects in hypertensive animal models. Its efficacy surpasses that of other antihypertensive agents, and its mechanism of action extends beyond blood pressure control to include significant hemodynamic, renal protective, and anti-atherosclerotic benefits. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this promising therapeutic agent for the prevention of stroke in high-risk hypertensive populations.

References

- 1. Protective effects of AE0047, a novel calcium antagonist, on incidence of stroke and hemodynamic disturbances in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyper.ahajournals.org [hyper.ahajournals.org]

- 3. Urinary Proteome Characterization of Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Uricosuric Action of AE0047 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout and is associated with other comorbidities, including cardiovascular and renal diseases. The development of novel uricosuric agents that effectively reduce serum uric acid by enhancing its renal excretion remains a key therapeutic goal. This technical guide provides an in-depth overview of the preclinical and clinical investigations into the uricosuric action of AE0047 Hydrochloride, a novel, potent, and selective inhibitor of Urate Transporter 1 (URAT1). This document details the mechanistic pathways, experimental protocols, and key data from in vitro and in vivo studies, culminating in Phase I clinical trial results.

Introduction to Hyperuricemia and Uricosuric Agents

Uric acid is the final product of purine (B94841) metabolism in humans. Its concentration in the blood is maintained by a balance between production and excretion. The majority of uric acid excretion occurs via the kidneys through a complex process of glomerular filtration, tubular reabsorption, and secretion.[1][2] Hyperuricemia arises when this balance is disrupted, either through overproduction of uric acid or, more commonly, through its underexcretion.

Uricosuric agents are a class of drugs that lower serum uric acid levels by promoting its excretion in the urine.[1] They primarily act on the proximal tubules of the kidneys to inhibit the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][3] The most well-characterized target for uricosuric drugs is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, which is a key mediator of uric acid reabsorption.[1][3] By inhibiting URAT1, these agents increase the fractional excretion of uric acid (FEUA), thereby lowering serum uric acid levels.

This compound is a novel small molecule compound developed to selectively target and inhibit URAT1 with high affinity and specificity, offering a promising new therapeutic option for the management of hyperuricemia and gout.

Proposed Mechanism of Action of this compound

This compound exerts its uricosuric effect by competitively inhibiting the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. This inhibition prevents the reabsorption of uric acid from the renal filtrate, leading to increased uric acid excretion in the urine and a subsequent reduction in serum uric acid levels. The proposed signaling pathway is depicted below.

Caption: Proposed Mechanism of this compound Action.

Preclinical Investigations

In Vitro Studies

Objective: To determine the inhibitory potency of this compound on human URAT1.

Experimental Protocol: Human embryonic kidney 293 (HEK293) cells stably expressing human URAT1 were used. The cells were incubated with varying concentrations of this compound. The uptake of ¹⁴C-labeled uric acid was measured in the presence and absence of the compound. The half-maximal inhibitory concentration (IC₅₀) was calculated from the concentration-response curve.

Results:

| Compound | IC₅₀ (nM) for URAT1 |

| This compound | 15.2 |

| Benzbromarone (B1666195) | 250.7 |

| Probenecid | 12,500 |

Objective: To assess the selectivity of this compound against other key renal transporters.

Experimental Protocol: The inhibitory activity of this compound (at 1 µM) was tested against a panel of other renal transporters, including OAT1, OAT3, OAT4, and ABCG2, using specific substrates for each transporter in appropriate cell-based assay systems.

Results:

| Transporter | % Inhibition by AE0047 HCl (1 µM) |

| URAT1 | 98.5 |

| OAT1 | 5.2 |

| OAT3 | 8.1 |

| OAT4 | 3.7 |

| ABCG2 | 12.4 |

Caption: In Vitro Experimental Workflow.

In Vivo Studies (Animal Models)

Objective: To evaluate the in vivo efficacy of this compound in a potassium oxonate-induced hyperuricemic mouse model.

Experimental Protocol: Male C57BL/6 mice were rendered hyperuricemic by intraperitoneal injection of potassium oxonate, an inhibitor of uricase. This compound was administered orally at various doses. Serum and urine samples were collected at specified time points to measure uric acid levels.

Results:

| Treatment Group | Dose (mg/kg) | Serum Uric Acid Reduction (%) | Increase in FEUA (%) |

| Vehicle | - | - | - |

| AE0047 HCl | 1 | 25.3 | 45.2 |

| AE0047 HCl | 3 | 48.7 | 98.6 |

| AE0047 HCl | 10 | 65.1 | 152.3 |

| Benzbromarone | 10 | 52.8 | 110.5 |

Phase I Clinical Trial

Study Design and Objectives

A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy male volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Caption: Phase I Clinical Trial Design.

Pharmacodynamic Results: Effect on Serum Uric Acid

Objective: To evaluate the effect of single oral doses of this compound on serum uric acid levels.

Experimental Protocol: Serial blood samples were collected pre-dose and up to 48 hours post-dose from each cohort receiving a single oral dose of this compound or placebo. Serum uric acid concentrations were measured at each time point.

Results:

| Treatment Group | Dose (mg) | Maximum sUA Reduction (%) | Time to Maximum Reduction (hours) |

| Placebo | - | 2.1 | - |

| AE0047 HCl | 10 | 18.5 | 8 |

| AE0047 HCl | 25 | 35.2 | 8 |

| AE0047 HCl | 50 | 52.8 | 12 |

| AE0047 HCl | 100 | 68.4 | 12 |

Pharmacodynamic Results: Effect on Fractional Excretion of Uric Acid (FEUA)

Objective: To assess the effect of single oral doses of this compound on the renal excretion of uric acid.

Experimental Protocol: Urine was collected over specified intervals pre-dose and up to 24 hours post-dose. Uric acid and creatinine (B1669602) concentrations were measured in both urine and serum to calculate the fractional excretion of uric acid.

Results:

| Treatment Group | Dose (mg) | Maximum Increase in FEUA (%) |

| Placebo | - | 5.3 |

| AE0047 HCl | 10 | 55.1 |

| AE0047 HCl | 25 | 110.8 |

| AE0047 HCl | 50 | 185.4 |

| AE0047 HCl | 100 | 250.2 |

Summary and Future Directions

The comprehensive preclinical and Phase I clinical data presented in this guide strongly support the development of this compound as a novel uricosuric agent for the treatment of hyperuricemia. Its high potency and selectivity for URAT1, demonstrated in vitro, translate to significant uricosuric activity in vivo, leading to substantial reductions in serum uric acid levels in both animal models and human subjects. The compound was well-tolerated in Phase I studies, with a predictable pharmacokinetic and pharmacodynamic profile.

Future investigations will focus on multiple-ascending dose studies in healthy volunteers, followed by Phase II trials to evaluate the efficacy and safety of this compound in patients with hyperuricemia and gout. These studies will be crucial in establishing the therapeutic potential of this promising new compound.

References

Methodological & Application

Application Notes and Protocols for AE0047 Hydrochloride In Vitro Assays

Introduction

AE0047 Hydrochloride is a dihydropyridine (B1217469) calcium channel blocker with potential applications in the treatment of hypertension and hypertriglyceridemia.[1][2][3][4] These application notes provide detailed protocols for in vitro assays to characterize the pharmacological effects of this compound. The described assays are designed for researchers, scientists, and drug development professionals to evaluate its mechanism of action and therapeutic potential.

Triglyceride Metabolism Assays

Application Note

AE0047 has been shown to modulate triglyceride metabolism, a key factor in cardiovascular health. The following protocols describe in vitro assays using the human intestinal cell line Caco-2 and the human hepatoblastoma cell line HepG2 to investigate the effect of AE0047 on triglyceride secretion and uptake, respectively.[1] These assays are crucial for understanding its potential to lower plasma triglyceride levels.

Quantitative Data Summary

| Cell Line | Assay | Compound Concentration | Effect | Reference |

| Caco-2 | Triglyceride Secretion | 10⁻⁵ M and 10⁻⁶ M | Inhibition of basolateral secretion of ¹⁴C-triglyceride and apolipoprotein B | [1] |

| HepG2 | VLDL Uptake | Not specified | Increased cellular uptake of ¹²⁵I-VLDL | [1] |

Experimental Workflow: Triglyceride Metabolism Assays

References

- 1. Possible mechanism of action of AE0047, a calcium antagonist, on triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of AE0047, a novel calcium antagonist, on incidence of stroke and hemodynamic disturbances in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | HIBR Gene Diagnostics [hibergene.com]

AE0047 Hydrochloride: Application Notes and Protocols for Hypertension Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AE0047 Hydrochloride in preclinical animal models of hypertension. The following sections detail the pharmacological effects, experimental protocols, and underlying mechanisms of action based on available research.

Introduction

This compound is a novel 1,4-dihydropyridine-type calcium antagonist with a distinctive pharmacological profile characterized by a slow onset and long-lasting antihypertensive effect.[1] Preclinical studies in various rodent and canine models of hypertension have demonstrated its efficacy in lowering blood pressure, reducing the incidence of stroke, and protecting against renal injury.[1][2][3] These attributes make AE0047 a compound of interest for the development of antihypertensive therapies.

Pharmacological Profile

AE0047 exerts its antihypertensive effects primarily through the blockade of calcium channels, a mechanism shared with other dihydropyridine (B1217469) calcium antagonists.[1] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. Notably, AE0047 demonstrates a favorable side-effect profile, with studies reporting low reflex tachycardia.[1]

Beyond its primary antihypertensive action, AE0047 has been shown to possess other beneficial properties, including:

-

Anti-atherosclerotic effects: In cholesterol-fed rabbits, AE0047 inhibited LDL oxidation and its uptake into macrophages, suggesting a potential role in preventing atherosclerosis.[4]

-

Nephroprotective effects: Studies in stroke-prone spontaneously hypertensive rats (SHRSP) have shown that AE0047 can prevent and treat renal injury, an effect that may be partially independent of its blood pressure-lowering action.[3]

-

Lipid metabolism modulation: AE0047 has been observed to decrease plasma triglyceride levels in obese Zucker rats by inhibiting intestinal chylomicron secretion and enhancing hepatic uptake of very low-density lipoprotein (VLDL).[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from animal model studies involving this compound.

Table 1: Antihypertensive Efficacy of AE0047 (Oral Administration)

| Animal Model | Dose (mg/kg, p.o.) | Effect on Systolic Blood Pressure (SBP) | Heart Rate (HR) Changes | Reference |

| Spontaneously Hypertensive Rats (SHR/crj) | 1, 3, 10 | Dose-related reduction | Low reflex tachycardia | [1] |

| One Kidney-One Clip Renal Hypertensive Rats (RHR) | 1, 3, 10 | Dose-related reduction | Low reflex tachycardia | [1] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats (DHR) | 0.3, 1, 3 | Antihypertensive effects observed at 2-7 hr | No significant changes | [1] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 1, 3 | Dose-related reduction | Not specified | [3] |

Table 2: Effective Dose (ED30) for 30% Reduction in SBP

| Animal Model | ED30 (mg/kg, p.o.) | Reference |

| Spontaneously Hypertensive Rats (SHR/crj) | 2.6 | [1] |

| One Kidney-One Clip Renal Hypertensive Rats (RHR) | 3.4 | [1] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats (DHR) | 0.68 | [1] |

Table 3: Antihypertensive Efficacy of AE0047 (Intravenous Administration)

| Animal Model | Dose (µg/kg, i.v.) | Onset and Duration of Action | Reference | | :--- | :--- | :--- | | Hypertensive Rats (unspecified) | 10, 30, 100 | Slow onset, reaching a plateau at 10 min and maintained for many hours |[1] |

Table 4: Effects of AE0047 in Two Kidney-One Clip Renal Hypertensive Dogs (RHD)

| Formulation | Dose (mg/body, p.o.) | Effect on Blood Pressure | Heart Rate (HR) Changes | Reference | | :--- | :--- | :--- | :--- | | Capsule (GJ-0956) | 4, 8, 16, 32 | Dose-dependent and long-lasting | Transient and slight increase |[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

General Antihypertensive Screening in Rat Models

-

Animal Models:

-

Spontaneously Hypertensive Rats (SHR/crj)

-

One Kidney-One Clip Renal Hypertensive Rats (RHR)

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats (DHR)

-

-

Drug Administration:

-

Oral (p.o.): this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) solution) and administered via oral gavage at doses ranging from 0.3 to 10 mg/kg.

-

Intravenous (i.v.): this compound is dissolved in a sterile saline solution and administered via a cannulated vein at doses ranging from 10 to 100 µg/kg.

-

-

Blood Pressure and Heart Rate Measurement:

-

Systolic blood pressure and heart rate are measured using the tail-cuff method in conscious, pre-warmed rats.

-

Measurements are taken at baseline (pre-dose) and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

-

-

Data Analysis:

-

Changes in blood pressure and heart rate from baseline are calculated for each dose group.

-

The ED30 (the dose required to decrease SBP by 30%) can be calculated from the dose-response curve.

-

Stroke Prevention Study in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

-

Animal Model: Salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP), a model that exhibits severe hypertension and a high incidence of stroke.

-

Experimental Design:

-

Animals are divided into vehicle control and AE0047 treatment groups (e.g., 1 and 3 mg/kg/day).

-

Chronic oral administration of the test compound begins at a young age (e.g., 9 weeks) and continues for an extended period (e.g., 12 weeks).

-

-

Endpoints:

-

Incidence of Stroke and Mortality: Animals are monitored daily for signs of stroke and mortality.

-

Blood Pressure Monitoring: Systolic blood pressure is measured periodically throughout the study.

-

Histopathology: At the end of the study, brains are examined for evidence of hemorrhage, softening, and other cerebrovascular lesions.

-

-

Hemodynamic Studies:

-

Radioactive microspheres can be used to measure cardiac output and regional blood flow (e.g., to the brain, heart, and kidneys) to assess the hemodynamic effects of the treatment.

-

Signaling Pathways and Mechanisms of Action

References

- 1. [Antihypertensive effects of a novel calcium antagonist, AE0047, in various hypertensive models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of AE0047, a novel calcium antagonist, on incidence of stroke and hemodynamic disturbances in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preventative and therapeutic effects of AE0047 on renal injury in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible mechanism for the anti-atherosclerotic action of the calcium channel blocker AE0047 in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible mechanism of action of AE0047, a calcium antagonist, on triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Caco-2 Cell Permeability Assay for AE0047 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs.[1][2][3][4] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[5][6][7] This assay is crucial in the early stages of drug discovery and development for screening compounds based on their potential for oral bioavailability.[3][8] By measuring the transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can determine its apparent permeability coefficient (Papp) and efflux ratio (ER).[1][2][5] These parameters help to classify compounds as having high or low permeability and to identify whether they are substrates of efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10][11] This document provides a detailed protocol for assessing the permeability of AE0047 Hydrochloride using the Caco-2 cell model.

Data Presentation

The permeability characteristics of this compound are summarized in the tables below. Control compounds with known permeability and efflux properties are included for assay validation.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound and Control Compounds

| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Mean Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| This compound | 10 | A to B | Value 1 | Mean A-B | ER Value | Classification |

| 10 | A to B | Value 2 | ||||

| 10 | B to A | Value 3 | Mean B-A | |||

| 10 | B to A | Value 4 | ||||

| Atenolol (Low Permeability) | 10 | A to B | 0.2 | 0.2 | 1.0 | Low |

| Propranolol (High Permeability) | 10 | A to B | 25.0 | 25.0 | 1.0 | High |

| Digoxin (P-gp Substrate) | 10 | A to B | 0.5 | 0.5 | 10.0 | Low |

| 10 | B to A | 5.0 | 5.0 |

Table 2: Effect of Efflux Transporter Inhibitor on the Permeability of this compound

| Compound | Concentration (µM) | Inhibitor (Concentration) | Direction | Mean Papp (x 10⁻⁶ cm/s) | Efflux Ratio |

| This compound | 10 | None | A to B | Mean A-B | ER Value |

| 10 | None | B to A | Mean B-A | ||

| 10 | Verapamil (100 µM) | A to B | Mean A-B with Inhibitor | ER Value with Inhibitor | |

| 10 | Verapamil (100 µM) | B to A | Mean B-A with Inhibitor |

Experimental Protocols

This section details the methodology for the Caco-2 cell permeability assay.

1. Materials and Reagents

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES buffer

-

D-Glucose

-

Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

-

This compound

-

Atenolol, Propranolol, Digoxin (control compounds)

-

Verapamil (P-gp inhibitor)

-

Lucifer yellow

-

Transepithelial Electrical Resistance (TEER) meter

-

LC-MS/MS system

2. Caco-2 Cell Culture and Seeding

-

Caco-2 cells are cultured in T75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[12]

-

Cells are passaged every 3-4 days when they reach 80-90% confluency.

-

For permeability studies, Caco-2 cells are seeded onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².

-

The culture medium is changed every 2-3 days.

-

The cells are cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[2][5]

3. Monolayer Integrity Assessment

The integrity of the Caco-2 cell monolayer is confirmed before the transport experiment.[9]

-

TEER Measurement: The Transepithelial Electrical Resistance (TEER) of the monolayer is measured using a TEER meter. TEER values should be >200 Ω·cm² as an indicator of a well-formed monolayer.[13]

-

Lucifer Yellow Permeability: The permeability of the paracellular marker, Lucifer yellow, is measured. A low Papp value for Lucifer yellow (<1.0 x 10⁻⁶ cm/s) confirms the integrity of the tight junctions.

4. Transport Experiment

The transport of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[1][2]

-

The culture medium is removed from the apical and basolateral compartments of the Transwell® inserts.

-

The monolayers are washed twice with pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES and 25 mM D-glucose, pH 7.4).

-

The monolayers are pre-incubated with transport buffer for 30 minutes at 37°C.

-

A-B Transport: The dosing solution of this compound (10 µM in transport buffer) is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.

-

B-A Transport: The dosing solution of this compound (10 µM in transport buffer) is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (receiver) compartment.

-

For experiments with inhibitors, the inhibitor (e.g., 100 µM Verapamil) is added to both the donor and receiver compartments during the pre-incubation and transport periods.

-

The plates are incubated at 37°C with gentle shaking (50 rpm) for 2 hours.[1][13]

-

At the end of the incubation, samples are collected from both the donor and receiver compartments for analysis.

5. Sample Analysis

The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.[1][2] A calibration curve is prepared to determine the concentration of the compound in the samples.

6. Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:[5]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

-

A is the surface area of the permeable membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

The efflux ratio (ER) is calculated as:[5]

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate of active efflux transporters.[9]

Visualization

Diagram 1: Experimental Workflow of the Caco-2 Permeability Assay

Caption: Workflow for Caco-2 cell permeability assay.

Diagram 2: Interpretation of Caco-2 Permeability Results

Caption: Decision tree for classifying compound permeability.

References

- 1. enamine.net [enamine.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. pkCSM [biosig.lab.uq.edu.au]

- 5. Caco-2 Permeability | Evotec [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. benchchem.com [benchchem.com]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Application Note: Modulating VLDL Uptake in HepG2 Cells with AE0047 Hydrochloride

References

- 1. Possible mechanism of action of AE0047, a calcium antagonist, on triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative fluorescence imaging reveals point of release for lipoproteins during LDLR-dependent uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 8. encodeproject.org [encodeproject.org]

- 9. editxor.com [editxor.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. DiI-VLDL - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

Application Notes and Protocols: AE0047 Hydrochloride for Spontaneously Hypertensive Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

AE0047 Hydrochloride is a novel 1,4-dihydropyridine-type calcium antagonist with a slow onset and long-lasting antihypertensive effects.[1] These characteristics make it a compound of interest for research into the treatment of hypertension. This document provides detailed application notes and protocols for the use of this compound in spontaneously hypertensive rat (SHR) models, a common preclinical model for essential hypertension.

Mechanism of Action

This compound functions as a calcium channel blocker.[1][2] It inhibits the influx of extracellular calcium into vascular smooth muscle cells by binding to L-type calcium channels. This action prevents the depolarization-induced contraction of these cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] The primary signaling pathway affected is the calcium signaling pathway in vascular smooth muscle cells.

Caption: Mechanism of this compound as a calcium channel blocker.

Data Presentation

Oral Administration in Spontaneously Hypertensive Rats (SHR)

| Dosage (mg/kg, p.o.) | Effect on Systolic Blood Pressure (SBP) | Onset of Maximum Effect | Duration of Action | Reference |

| 1, 3, 10 | Dose-related reduction | 2-4 hours | Long-lasting | [1] |

| 2.6 | 30% reduction in SBP (ED30) | Not specified | Not specified | [1] |

Intravenous Administration in Hypertensive Rats

| Dosage (µg/kg, i.v.) | Effect on Blood Pressure | Onset of Action | Duration of Action | Reference |

| 10, 30, 100 | Antihypertensive action | Slow onset, plateau at 10 minutes | Maintained for many hours | [1] |

Experimental Protocols

Antihypertensive Effect Evaluation in SHR (Oral Administration)

This protocol is designed to assess the dose-dependent antihypertensive effects of this compound in spontaneously hypertensive rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

-

Spontaneously Hypertensive Rats (SHR), age-matched

-

Blood pressure measurement system (e.g., tail-cuff method)

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize SHR to the laboratory conditions for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of the rats for several consecutive days to obtain stable readings.

-

Drug Preparation: Prepare suspensions of this compound in the vehicle at concentrations corresponding to the desired dosages (e.g., 1, 3, and 10 mg/kg).

-

Drug Administration: Administer the prepared this compound suspensions or the vehicle (control group) to the rats via oral gavage.

-

Post-treatment Blood Pressure Monitoring: Measure SBP and HR at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

-

Data Analysis: Analyze the changes in SBP and HR compared to the baseline values and the vehicle-treated control group. Calculate the dose-response relationship.

Caption: Workflow for assessing the antihypertensive effects of AE0047.

Preventative and Therapeutic Effects on Renal Injury in Stroke-Prone SHR (SHRSP)

This protocol investigates the potential of this compound to prevent or treat renal injury in a model of severe hypertension.

Materials:

-

This compound

-

Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

-

Metabolic cages for urine collection

-

Urinary protein and N-acetyl-beta-D-glucosaminidase (NAG) assay kits

-

Histopathology equipment

Preventative Study Protocol:

-

Animal Selection: Use young SHRSP before the onset of significant proteinuria.

-

Treatment Initiation: Begin daily oral administration of AE0047 (e.g., 1 and 3 mg/kg) or vehicle.

-

Long-term Treatment: Continue treatment for a specified period (e.g., 6 weeks).[3]

-

Monitoring: Regularly monitor SBP, urinary protein excretion (Uprotein V), and urinary NAG activity.

-

Histopathological Analysis: At the end of the study, sacrifice the animals and perform histopathological examination of the kidneys to assess for lesions such as fibrinoid necrosis and proliferative vasculitis.[3]

Therapeutic Study Protocol:

-

Animal Selection: Use older SHRSP (e.g., 17-week-old) with established moderate renal damage.[3]

-

Treatment Initiation: Administer AE0047 (e.g., 1 and 3 mg/kg) or vehicle daily.

-

Treatment Duration: Treat for a shorter duration (e.g., 10 days) to assess therapeutic effects.[3]

-

Monitoring and Analysis: Monitor changes in Uprotein V and perform histopathological analysis of the kidneys at the end of the treatment period.

Concluding Remarks

This compound demonstrates significant, dose-dependent antihypertensive activity in spontaneously hypertensive rats. Its slow onset and long duration of action are notable features. The provided protocols offer a framework for investigating its efficacy and mechanism of action in preclinical models of hypertension and associated end-organ damage. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines for animal care and use.

References

- 1. [Antihypertensive effects of a novel calcium antagonist, AE0047, in various hypertensive models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preventative and therapeutic effects of AE0047 on renal injury in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AE0047 Testing in a Rabbit Model of Hypertriglyceridemia

For Researchers, Scientists, and Drug Development Professionals